3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide
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Overview
Description
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C16H15N3O5 and a molecular weight of 329.315 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 2-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar condensation reactions with appropriate purification steps to ensure the compound’s purity and yield.
Chemical Reactions Analysis
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and other biological activities.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its structural similarity to other biologically active hydrazones.
Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:
3,4-Dimethoxy-N’-(3-nitrobenzylidene)benzohydrazide: Similar structure but with the nitro group in the meta position.
3,4-Dimethoxy-N’-(4-nitrobenzylidene)benzohydrazide: Similar structure but with the nitro group in the para position.
3,4-Dimethoxy-N’-(4-methoxybenzylidene)benzohydrazide: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of 3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs .
Properties
CAS No. |
330638-72-7 |
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Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)16(20)18-17-10-12-5-3-4-6-13(12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
WIDWKPLHGZUIGN-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
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